

# R1-11 Cell Line: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	R1-11	
Cat. No.:	B12367100	Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

#### Introduction

The **R1-11** cell line is a genetically engineered human cell line derived from the widely used HeLa cervical cancer cell line. Its defining characteristic is the targeted knockout of two key folate transporters: the reduced folate carrier (RFC, encoded by the SLC19A1 gene) and the proton-coupled folate transporter (PCFT, encoded by the SLC46A1 gene). This dual-null phenotype makes the **R1-11** cell line and its derivatives invaluable research tools for investigating the roles of specific folate transporters in cellular physiology, cancer biology, and the mechanisms of action of both classic and novel antifolate drugs. By providing a "blank slate" for folate transport, the **R1-11** line allows for the controlled expression of individual transporters to study their function in isolation.

#### **Core Characteristics**

The foundational properties of the **R1-11** cell line are intrinsically linked to its parental HeLa origin, with the critical exception of its folate transport capabilities.



Characteristic	Description	Citation
Parental Cell Line	HeLa (Human cervical adenocarcinoma)	[1]
Genetic Modification	Null for Reduced Folate Carrier (RFC) and Proton-Coupled Folate Transporter (PCFT)	[1]
Morphology	Epithelial	
Growth Properties	Adherent	
Key Application	Model system for studying folate transport and antifolate drug efficacy	[1][2]

# **Quantitative Data**

The primary utility of the **R1-11** cell line is as a background for expressing specific folate transporters to assess their impact on the efficacy of antifolate compounds. The following tables summarize key quantitative data from studies using **R1-11**-derived cell lines.

Table 1: Folate Receptor Alpha (FRα) Surface Expression in **R1-11** Derived Cells

Cell Line	Description	FRα Surface Expression (pmol/mg protein)	Citation
HeLa (Wild-Type)	Parental line with endogenous transporters	~0.5	[2]
R1-11-FR2	R1-11 cells transfected with FRα	~3.0	[2]

Data are approximate and derived from graphical representations in the cited literature.

Table 2: IC50 Values of Antifolates in R1-11 and Derived Cell Lines



Compound	Cell Line	Description	IC50 (nM)	Citation
Pemetrexed	R1-11-mock	RFC-/PCFT-	>10,000	[1]
R1-11-PCFT4	RFC-/PCFT+	1.8 ± 0.2	[1]	
Methotrexate	R1-11-mock	RFC-/PCFT-	>10,000	[1]
R1-11-PCFT4	RFC-/PCFT+	2,500 ± 500	[1]	
Raltitrexed	R1-11-FR2	RFC-/PCFT-/FR α+++++	~10	[2]
ZD9331	R1-11-FR2	RFC-/PCFT-/FR α+++++	>20,000	[2]

IC50 values are highly dependent on experimental conditions, particularly the folate concentration in the culture medium.

# **Experimental Protocols**

Detailed methodologies are crucial for the successful use of the **R1-11** cell line and its derivatives. The following are key experimental protocols adapted for this specific cell line.

#### **Cell Culture and Maintenance**

The **R1-11** cell line and its derivatives are cultured under standard mammalian cell culture conditions.

- Culture Medium: RPMI 1640 medium without folic acid, supplemented with 10% dialyzed fetal bovine serum, 100 units/mL penicillin, and 100 μg/mL streptomycin.[2]
- Folate Supplementation: For routine culture, the medium is supplemented with 25 nM (6R,S)-5-formyltetrahydrofolate (leucovorin). Folic acid should not be used as the folate source for routine maintenance as it can interfere with studies involving the folate receptor.[2]
- Passaging: Cells are grown as monolayers and should be passaged when they reach 80-90% confluency.
  - Wash the cell monolayer with sterile PBS.



- Incubate with a suitable dissociation reagent (e.g., Trypsin-EDTA) until cells detach.
- Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
- Resuspend the cell pellet in fresh medium and re-plate at the desired density.
- Cryopreservation: Cells should be frozen in a cryopreservation medium containing complete culture medium and 10% DMSO.

#### **Generation of Transfected R1-11 Cell Lines**

A primary application of the **R1-11** line is the stable or transient expression of folate transporter proteins.



Click to download full resolution via product page

A high-level workflow for creating stable **R1-11** transfectants.

# Radiolabeled Substrate Uptake Assay

This assay is fundamental for quantifying the transport activity of expressed folate transporters. The example below is for a [3H]-methotrexate uptake study.

- Cell Plating: Seed cells in 24-well plates and grow to confluency.
- Pre-incubation: Wash cells with transport buffer (e.g., HEPES-buffered saline for pH 7.4 or MES-buffered saline for acidic pH). Incubate in fresh transport buffer at 37°C for 20 minutes.



- Initiation of Uptake: Aspirate the buffer and add transport buffer containing a known concentration of [3H]-methotrexate and any inhibitors.
- Termination of Uptake: After a defined time (e.g., 2 minutes for initial velocity measurements), rapidly wash the cells with ice-cold transport buffer to stop the uptake.
- Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
- Protein Quantification: Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/mg protein/min).

### **Western Blotting for Folate Transporters**

This protocol is for verifying the expression of tagged or untagged folate transporter proteins.

- Cell Lysis: Lyse cultured cells in RIPA buffer supplemented with protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the folate transporter or an epitope tag (e.g., anti-HA).
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.



 Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

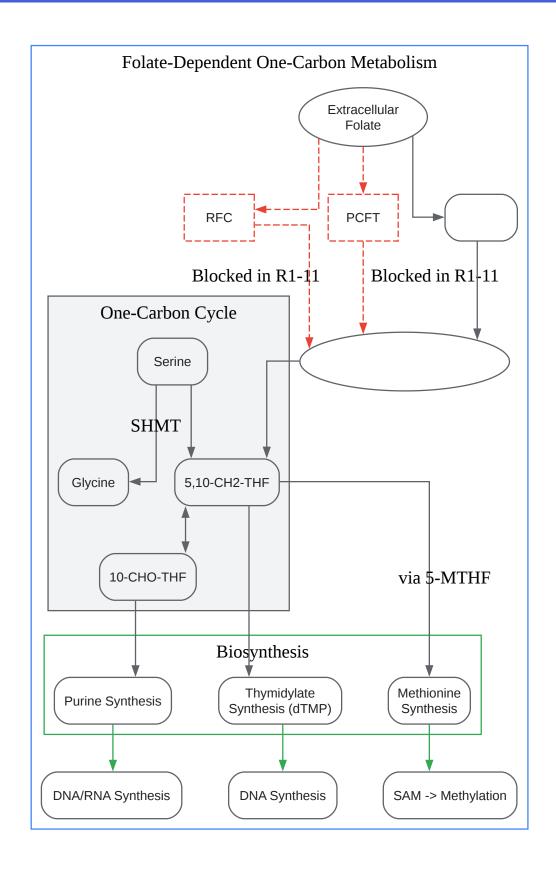
# **Signaling Pathways**

The absence of key folate transporters in **R1-11** cells has significant implications for cellular signaling, primarily through its impact on one-carbon metabolism. Folate deficiency is known to affect pathways related to cell proliferation, DNA synthesis and repair, and cellular stress responses.

## **Folate-Dependent One-Carbon Metabolism**

The diagram below illustrates the central role of folate metabolism in providing one-carbon units for essential cellular processes. In **R1-11** cells, the uptake of folates is severely restricted, impacting all downstream pathways.





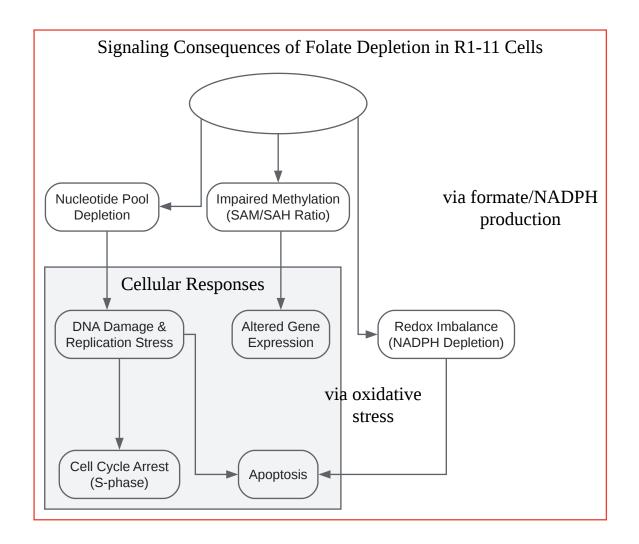
Click to download full resolution via product page

One-carbon metabolism pathways impacted by the absence of RFC and PCFT.



# Potential Downstream Signaling Consequences in R1-11 Cells

The disruption of one-carbon metabolism in **R1-11** cells can lead to several downstream signaling consequences, particularly under folate-limiting conditions.



Click to download full resolution via product page

Potential signaling consequences of impaired folate uptake in **R1-11** cells.

## Conclusion

The **R1-11** cell line represents a powerful and precise tool for dissecting the complexities of folate transport and its role in cancer therapy. As a HeLa-derived line with complete ablation of the major folate uptake systems, RFC and PCFT, it provides a unique platform for studying the



function of individual folate transporters in isolation. This technical guide provides a foundational understanding of the **R1-11** cell line, including its core characteristics, relevant quantitative data, and essential experimental protocols. The provided workflow and signaling pathway diagrams offer a visual representation of its application and the biological consequences of its genetic modifications. For researchers and drug development professionals in the field of oncology and metabolism, the **R1-11** cell line is an indispensable asset for advancing our understanding of antifolate pharmacology and for the development of novel cancer therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Functional Loss of the Reduced Folate Carrier Enhances the Antitumor Activities of Novel Antifolates with Selective Uptake by the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of the activities of antifolates delivered into cells by folate-receptor-mediated endocytosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [R1-11 Cell Line: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367100#what-is-the-r1-11-cell-line]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com